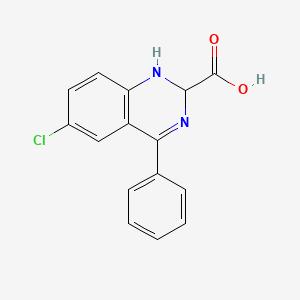

6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid is an organic compound that belongs to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and chlorination steps . One common method involves the reaction of 2-aminobenzophenone with chloroacetic acid under acidic conditions to form the quinazoline core, followed by chlorination at the 6-position using thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinazoline derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium alkoxides or Grignard reagents.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

- 4-Phenylquinazoline-2-carboxylic acid

- 6-Chloroquinazoline-2-carboxylic acid

- 4-Chloro-2-phenylquinazoline

Uniqueness

6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid is unique due to the presence of both a chlorine atom at the 6-position and a phenyl group at the 4-position. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other quinazoline derivatives .

Biological Activity

6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid is an organic compound belonging to the quinazoline family, characterized by its unique structure that includes a chlorine atom at the 6-position and a phenyl group at the 4-position. This specific substitution pattern is significant as it influences the compound’s biological activity and chemical reactivity, making it a candidate for various pharmacological applications.

- Molecular Formula : C15H11ClN2O2

- Molecular Weight : 286.71 g/mol

- CAS Number : 153681-82-4

- Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to active sites, thereby blocking substrate access and reducing enzymatic activity. This mechanism is crucial for its potential therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of quinazoline have been shown to exhibit significant antiproliferative activity against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT116). The IC50 values for some synthesized derivatives were reported as follows:

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 16 | Caco-2 | 37.4 |

| 18 | HCT116 | 50.9 |

| 19 | Caco-2 | 17.0 |

| 21 | HCT116 | 18.9 |

These findings suggest that modifications in the quinazoline structure can enhance anticancer activity, indicating a promising avenue for drug development targeting specific cancer types .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes involved in disease processes. For example, it has been investigated for its inhibitory effects on the PI3K/AKT signaling pathway, which is critical in cancer progression and survival. The compound's derivatives demonstrated altered gene expression profiles related to PI3K and AKT upon treatment, suggesting a modulation of this pathway .

Case Studies

In a study focusing on the synthesis and biological evaluation of quinazoline derivatives, researchers utilized molecular docking techniques to predict the binding affinity of these compounds to target proteins associated with cancer pathways. The study revealed that certain derivatives exhibited high binding affinities and significant inhibition of cell proliferation in vitro .

Additionally, another investigation into the anti-inflammatory properties of similar quinazoline derivatives indicated that they could effectively reduce inflammation markers in cellular models, further supporting their therapeutic potential .

Properties

IUPAC Name |

6-chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8,14,17H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGVCDDHLOOVIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(NC3=C2C=C(C=C3)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856053 |

Source

|

| Record name | 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153681-82-4 |

Source

|

| Record name | 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.